molecular formula C19H19NO5S B15107422 N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Cat. No.: B15107422
M. Wt: 373.4 g/mol
InChI Key: WDTXPCGZPDOPOR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound that belongs to the family of 1,4-oxathiin derivatives.

Chemical Reactions Analysis

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes and disrupting key biological processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cellular signaling and metabolism .

Comparison with Similar Compounds

N-(4-methoxybenzyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include other 1,4-oxathiin derivatives like carboxin and oxycarboxin, which are known for their fungicidal properties . this compound has distinct chemical and biological properties that make it a valuable compound for further research and development .

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C19H19NO5S/c1-24-16-9-7-14(8-10-16)13-20-19(21)17-18(15-5-3-2-4-6-15)26(22,23)12-11-25-17/h2-10H,11-13H2,1H3,(H,20,21)

InChI Key

WDTXPCGZPDOPOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(S(=O)(=O)CCO2)C3=CC=CC=C3

Origin of Product

United States

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